molecular formula C8H6BrFO3 B1426086 Methyl 5-bromo-2-fluoro-4-hydroxybenzoate CAS No. 1142227-35-7

Methyl 5-bromo-2-fluoro-4-hydroxybenzoate

Cat. No. B1426086
M. Wt: 249.03 g/mol
InChI Key: DRUFUUXPRULILR-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-fluoro-4-hydroxybenzoate” is a chemical compound with the molecular formula C8H6BrFO3 and a molecular weight of 249.04 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “Methyl 5-bromo-2-fluoro-4-hydroxybenzoate” is 1S/C8H6BrFO3/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,11H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-fluoro-4-hydroxybenzoate” is a solid substance at room temperature . and 98% . The storage temperature is recommended to be at room temperature or sealed in dry, 2-8°C .

Scientific Research Applications

Synthesis Approaches:

  • Methyl 5-bromo-2-fluoro-4-hydroxybenzoate derivatives were synthesized via a multi-step process involving bromination, hydrolysis, cyanidation, methoxylation, and esterification. The final product exhibited high purity and yield, demonstrating the compound's potential for diverse chemical applications (Chen Bing-he, 2008).
  • Advanced synthesis techniques, such as telescoping processes, have been employed to enhance the synthesis efficiency of related compounds. This approach not only increased the overall yield but also maintained the purity of the final product, showcasing the compound's significance in drug discovery (K. Nishimura & T. Saitoh, 2016).

Chemical and Physical Properties:

  • Structural and electronic properties of methyl 5-bromo-2-fluoro-4-hydroxybenzoate and its derivatives have been extensively studied using techniques like X-ray powder diffraction, DFT optimized molecular geometries, and Hirshfeld surface analysis. These studies provide detailed insights into the compound's crystal structure and electronic behavior, which are crucial for its applications in various fields (S. Pramanik et al., 2019).

Applications in Material Science and Imaging

Fluorescence and Sensing Applications:

  • The compound has been utilized in the development of fluorogenic chemosensors, demonstrating high selectivity and sensitivity towards certain metal ions. This indicates its potential use in environmental monitoring and biochemical sensing (Xingpei Ye et al., 2014).

Safety And Hazards

The safety information for “Methyl 5-bromo-2-fluoro-4-hydroxybenzoate” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

methyl 5-bromo-2-fluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUFUUXPRULILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-fluoro-4-hydroxybenzoate

Synthesis routes and methods

Procedure details

To a solution of 66.43A (2.03 g, 11.9 mmol) in acetic acid (65 mL) was added a pre-mixed solution of bromine (0.67 mL, 13.1 mmol) in acetic acid (10 mL). The mixture was stirred at 45° C. and monitored with TLC and LC-MS. After 18 hours, the reaction mixture was concentrated under reduced pressure. Brine was added to the residue, and the mixture was extracted three times with EtOAc. The combined organic layers were dried over anhydrous magnesium sulfate, filtered and concentrated to provide 66.43B as a white solid (2.12 g, 71% yield). 1H NMR (400 MHz, CDCl3) δ ppm 8.13 (1H, d, J=7.4 Hz), 6.82 (1H, d, J=11.3 Hz), 6.04 (1H, s), 3.92 (3H, s).
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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